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molecular formula C9H8FNO3 B8242587 2-carbamoyl-5-fluorobenzoic acid

2-carbamoyl-5-fluorobenzoic acid

Cat. No. B8242587
M. Wt: 197.16 g/mol
InChI Key: SNENXONBQPJEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420655B2

Procedure details

To a solution of 2-tert-butoxycarbonylaminocarbonyl-5-fluoro-benzoic acid methyl ester (4.5 g, 15.13 mmol) plus regioisomer in CH2Cl2 (25 mL) is added TFA (2.0 mL, 25.96 mmol). The reaction mixture is stirred at room temperature for 3 hours and concentrated under reduced pressure to afford 5-fluoro-phthalamic acid methyl ester plus regioisomer (2.24 g, 75%).
Name
2-tert-butoxycarbonylaminocarbonyl-5-fluoro-benzoic acid methyl ester
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:11]([NH:13]C(OC(C)(C)C)=O)=[O:12].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:21])[C:4]1[C:5](=[CH:6][CH:7]=[C:8]([F:10])[CH:9]=1)[C:11]([NH2:13])=[O:12]

Inputs

Step One
Name
2-tert-butoxycarbonylaminocarbonyl-5-fluoro-benzoic acid methyl ester
Quantity
4.5 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)F)C(=O)NC(=O)OC(C)(C)C)=O
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C=1C(C(=O)N)=CC=C(C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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